molecular formula C8H13N3S B13155139 5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13155139
M. Wt: 183.28 g/mol
InChI Key: UXNHOKZPJBIVLQ-UHFFFAOYSA-N
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Description

5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl ethyl ketone with thiosemicarbazide in the presence of a base to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
  • Cyclopropyl ethyl ketone
  • 4-Methyl-1,2,4-triazole-3-thiol

Uniqueness

5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a cyclopropyl group and a triazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

3-(1-cyclopropylethyl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H13N3S/c1-5(6-3-4-6)7-9-10-8(12)11(7)2/h5-6H,3-4H2,1-2H3,(H,10,12)

InChI Key

UXNHOKZPJBIVLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C2=NNC(=S)N2C

Origin of Product

United States

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